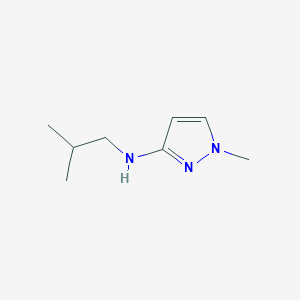

![molecular formula C8H14FN3O B11734473 2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11734473.png)

2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[(1-Ethyl-5-Fluor-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol ist eine chemische Verbindung, die zur Klasse der Pyrazolderivate gehört. Pyrazole sind fünfringige heterocyclische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Ethylgruppe, eines Fluoratoms und einer Aminoethanol-Einheit aus, die an den Pyrazolring gebunden ist. Pyrazolderivate sind bekannt für ihre vielfältigen pharmakologischen Aktivitäten und werden in der pharmazeutischen Chemie intensiv untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-{[(1-Ethyl-5-Fluor-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Der Pyrazolring kann durch Reaktion von Hydrazin mit einer 1,3-Dicarbonylverbindung unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Ethyl- und Fluorsubstituenten: Die Ethylgruppe kann durch Alkylierungsreaktionen eingeführt werden, während das Fluoratom durch Fluorierungsreaktionen mit Reagenzien wie N-Fluorbenzolsulfonimid (NFSI) oder Selectfluor eingeführt werden kann.

Anlagerung der Aminoethanol-Einheit: Der letzte Schritt beinhaltet die Reaktion des Pyrazolderivats mit einem geeigneten Aminoethanolderivat unter geeigneten Bedingungen, wie z. B. Rückfluss in einem polaren Lösungsmittel wie Ethanol oder Methanol.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Fokus auf Maximierung der Ausbeute und Reinheit liegt. Techniken wie kontinuierliche Durchfluss-Synthese und die Verwendung von automatisierten Reaktoren können eingesetzt werden, um den Produktionsprozess effizient zu skalieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-{[(1-Ethyl-5-Fluor-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen das Fluoratom durch andere Nukleophile wie Amine oder Thiole ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Triethylamin.

Hauptprodukte

Oxidation: Bildung von Oxiden oder hydroxylierten Derivaten.

Reduktion: Bildung von reduzierten Pyrazolderivaten.

Substitution: Bildung von substituierten Pyrazolderivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

2-{[(1-Ethyl-5-Fluor-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Medizinische Chemie: Die Verbindung wird auf ihre potenziellen pharmakologischen Aktivitäten untersucht, wie z. B. entzündungshemmende, analgetische und Antitumorwirkungen.

Biologische Forschung: Sie wird als Werkzeugverbindung verwendet, um verschiedene biologische Pfade und Mechanismen zu untersuchen, insbesondere solche, die Pyrazolderivate betreffen.

Chemische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer Moleküle mit potenziellen therapeutischen Anwendungen.

Industrielle Anwendungen: Sie wird bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-{[(1-Ethyl-5-Fluor-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann wirken, indem sie Enzyme oder Rezeptoren inhibiert, die an entzündungshemmenden und Schmerzsignalwegen beteiligt sind, was zu ihren potenziellen entzündungshemmenden und analgetischen Wirkungen führt. Das Vorhandensein des Fluoratoms kann seine Bindungsaffinität und Selektivität für diese Zielstrukturen verbessern.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antitumor properties.

Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyrazole derivatives.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory and pain pathways, leading to its potential anti-inflammatory and analgesic effects. The presence of the fluorine atom may enhance its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Ethyl-5-Fluor-1H-pyrazol: Fehlt die Aminoethanol-Einheit.

2-{[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol: Fehlt das Fluoratom.

1-Ethyl-5-Chlor-1H-pyrazol: Enthält ein Chloratom anstelle von Fluor.

Einzigartigkeit

2-{[(1-Ethyl-5-Fluor-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol ist einzigartig aufgrund der Kombination der Ethyl-, Fluor- und Aminoethanol-Einheiten, die zu seinem eindeutigen pharmakologischen Profil und seiner chemischen Reaktivität beitragen können. Das Vorhandensein des Fluoratoms kann seine metabolische Stabilität und Bindungsaffinität zu biologischen Zielstrukturen verbessern, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C8H14FN3O |

|---|---|

Molekulargewicht |

187.21 g/mol |

IUPAC-Name |

2-[(1-ethyl-5-fluoropyrazol-4-yl)methylamino]ethanol |

InChI |

InChI=1S/C8H14FN3O/c1-2-12-8(9)7(6-11-12)5-10-3-4-13/h6,10,13H,2-5H2,1H3 |

InChI-Schlüssel |

OJOHYKGQJPUAKT-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=C(C=N1)CNCCO)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734390.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11734401.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734420.png)

![N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734421.png)

![4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride](/img/structure/B11734427.png)

![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734440.png)

![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B11734447.png)

![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11734450.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734456.png)

![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734460.png)

![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734462.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734470.png)